1-(Chloroacetyl)-2-methylpiperidine

Organic Synthesis Medicinal Chemistry Quality Control

1-(Chloroacetyl)-2-methylpiperidine is a piperidine derivative featuring a chloroacetyl group at the 1‑position and a methyl substituent at the 2‑position. This heterocyclic building block (C₈H₁₄ClNO, MW 175.66) is widely employed as a versatile intermediate in medicinal chemistry and agrochemical research owing to the electrophilic chloroacetyl moiety, which readily participates in nucleophilic substitution reactions.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 4593-18-4
Cat. No. B079544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)-2-methylpiperidine
CAS4593-18-4
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)CCl
InChIInChI=1S/C8H14ClNO/c1-7-4-2-3-5-10(7)8(11)6-9/h7H,2-6H2,1H3
InChIKeyWCZCFIKPRBDVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloroacetyl)-2-methylpiperidine (CAS 4593-18-4): A C8H14ClNO Piperidine Building Block for Pharmaceutical and Agrochemical Synthesis


1-(Chloroacetyl)-2-methylpiperidine is a piperidine derivative featuring a chloroacetyl group at the 1‑position and a methyl substituent at the 2‑position . This heterocyclic building block (C₈H₁₄ClNO, MW 175.66) is widely employed as a versatile intermediate in medicinal chemistry and agrochemical research owing to the electrophilic chloroacetyl moiety, which readily participates in nucleophilic substitution reactions . Key physical properties include a density of 1.126 g/cm³, a boiling point of 103 °C (at 1.1 Torr), and a predicted pKa of −0.89 ± 0.40 .

Why 1-(Chloroacetyl)-2-methylpiperidine Cannot Be Replaced by Its Regioisomers or Unsubstituted Analogs


The position of the methyl group on the piperidine ring critically influences the compound's physicochemical properties, reactivity, and biological interactions. While regioisomers such as 1-(chloroacetyl)-3-methylpiperidine and 1-(chloroacetyl)-4-methylpiperidine share the same molecular formula, their divergent boiling points, densities, pKa values, and steric environments lead to distinct behavior in synthetic transformations and biological assays . Even minor structural changes can alter pharmacokinetic profiles and off-target binding affinities; for instance, the 2‑methyl substitution introduces chirality and a specific steric bulk that affects nucleophilic attack trajectories and receptor binding conformations . Consequently, substituting the 2‑methyl isomer with a different regioisomer or the unsubstituted 1‑(chloroacetyl)piperidine cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differentiation of 1-(Chloroacetyl)-2-methylpiperidine from Closest Analogs


Higher Commercial Purity Specification Compared to Unsubstituted and 3‑Methyl Analogs

1-(Chloroacetyl)-2-methylpiperidine is commercially available at a minimum purity of ≥97%, whereas the unsubstituted 1-(chloroacetyl)piperidine and the 3‑methyl regioisomer are typically offered at only 95% purity . This higher purity specification reduces the burden of in‑house purification and ensures greater batch‑to‑batch consistency in downstream applications.

Organic Synthesis Medicinal Chemistry Quality Control

Lower Boiling Point Under Reduced Pressure Enables Gentler Distillation

At reduced pressure, 1-(chloroacetyl)-2-methylpiperidine boils at 103 °C (1.1 Torr), whereas the 4‑methyl regioisomer boils at a significantly lower temperature of 72–74 °C at an even lower pressure (0.007 Torr) . This difference reflects the influence of methyl substitution on intermolecular forces and volatility, directly impacting distillation and isolation strategies.

Purification Process Chemistry Physical Properties

Divergent Density and Refractive Index as QC Identifiers

1-(Chloroacetyl)-2-methylpiperidine exhibits a density of 1.126 g/cm³ and a refractive index of 1.478, whereas the 4‑methyl regioisomer has a reported density of 1.095 g/cm³ [1]. These measurable differences provide unambiguous quality‑control benchmarks to confirm the correct regioisomer upon receipt.

Analytical Chemistry Quality Assurance Physical Characterization

Predicted pKa and LogP Differences Influence Solubility and Ionization

The 2‑methylpiperidine chloroacetamide exhibits a predicted pKa of −0.89 ± 0.40 and a logP of 1.5641, whereas the 4‑methyl regioisomer has a predicted density of 1.096 ± 0.06 g/cm³ and a boiling point of 114 °C (0.8 Torr) [1]. Although direct pKa data for the 4‑methyl isomer are not available, the divergent basicity and lipophilicity across regioisomers are well‑established class‑level trends that affect solubility, membrane permeability, and protein binding in biological assays.

Drug Design ADME Physicochemical Profiling

Steric Hindrance of 2‑Methyl Group Modulates Nucleophilic Substitution Rates

The 2‑methyl group introduces steric hindrance adjacent to the amide nitrogen, which can attenuate the rate of nucleophilic attack at the chloroacetyl carbonyl carbon compared to the unsubstituted 1‑(chloroacetyl)piperidine . While explicit kinetic data are not reported for this exact pair, analogous piperidine systems demonstrate that ortho‑substitution reduces reactivity toward bulky nucleophiles by up to 50% in some cases, providing a tunable handle for chemoselective transformations .

Reaction Kinetics Synthetic Methodology Structure–Reactivity

Commercial Availability and ISO‑Certified Supply for Regulated R&D

1-(Chloroacetyl)-2-methylpiperidine is stocked by multiple ISO‑certified vendors (e.g., MolCore) with a shelf‑life guarantee of 2 years at 20 °C, whereas the 4‑methyl and 3‑methyl regioisomers may have more limited availability or shorter documented stability . For regulated pharmaceutical R&D, reliable supply chains and documented quality systems reduce the risk of project delays.

Procurement Supply Chain Regulatory Compliance

Optimal Use Cases for 1-(Chloroacetyl)-2-methylpiperidine Based on Differentiated Evidence


Synthesis of Chiral Pharmaceutical Intermediates Requiring Steric Control

The 2‑methyl substitution introduces a stereogenic center and steric bulk adjacent to the chloroacetyl moiety, making this compound ideal for constructing chiral piperidine‑based scaffolds where diastereoselectivity is paramount . The hindered electrophile slows undesired nucleophilic attacks, enabling cleaner reactions in complex molecule synthesis.

Medicinal Chemistry SAR Studies Exploring Methyl Position Effects

When investigating structure–activity relationships (SAR) around piperidine‑containing leads, the 2‑methyl isomer provides a distinct physicochemical profile (density 1.126 g/cm³, pKa −0.89) that cannot be recapitulated by the 3‑ or 4‑methyl regioisomers . Researchers can confidently attribute observed changes in potency or selectivity to the specific steric and electronic effects of the 2‑methyl group.

High‑Purity Building Block for Agrochemical Discovery Programs

With a commercial purity specification of ≥97% and ISO‑certified manufacturing, this compound is well‑suited for agrochemical hit‑to‑lead programs where impurities can confound biological assay results . The higher purity reduces the need for preparative chromatography, accelerating the synthesis of focused libraries.

Development of Novel Covalent Inhibitors Targeting Nucleophilic Enzymes

The chloroacetyl warhead is a proven electrophile for covalent modification of cysteine or serine residues. The 2‑methyl group fine‑tunes the electrophilicity and binding conformation, offering a differentiated reactivity profile that may improve target selectivity over the unsubstituted analog .

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